
4-(3-Oxobutyl)phenyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxobutyl)phenyl isobutyrate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29092 g/mol It is characterized by the presence of a phenyl ring substituted with a 3-oxobutyl group and an isobutyrate ester group
Preparation Methods
The synthesis of 4-(3-Oxobutyl)phenyl isobutyrate typically involves the esterification of 4-(3-oxobutyl)phenol with isobutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(3-Oxobutyl)phenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Oxobutyl)phenyl isobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutyl)phenyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(3-Oxobutyl)phenyl isobutyrate can be compared with similar compounds such as:
4-(3-Oxobutyl)phenyl acetate: This compound has a similar structure but with an acetate ester group instead of an isobutyrate group.
4-(3-Oxobutyl)phenyl propionate: Another similar compound with a propionate ester group.
4-(3-Oxobutyl)phenyl butyrate: This compound features a butyrate ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications .
Properties
CAS No. |
84962-67-4 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-10(2)14(16)17-13-8-6-12(7-9-13)5-4-11(3)15/h6-10H,4-5H2,1-3H3 |
InChI Key |
VEABESDNQUAXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


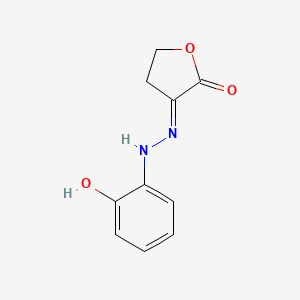
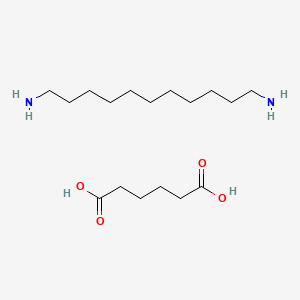
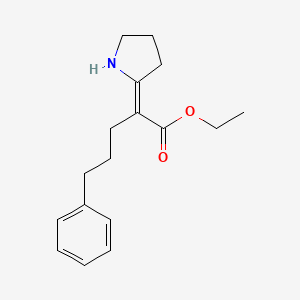
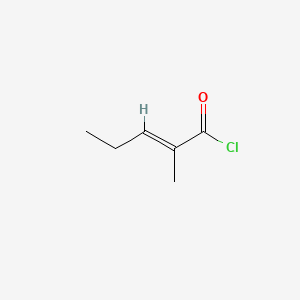

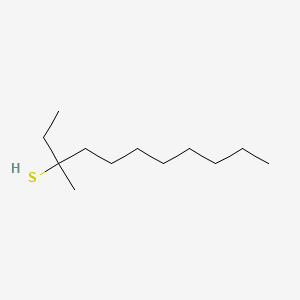

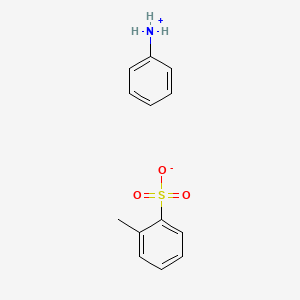

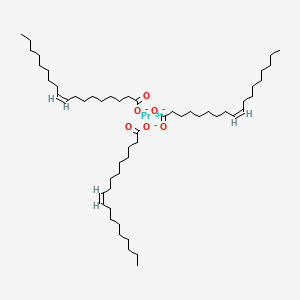
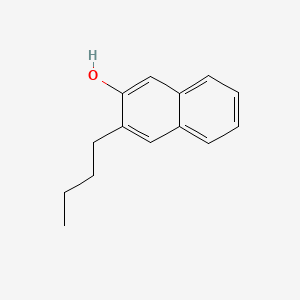
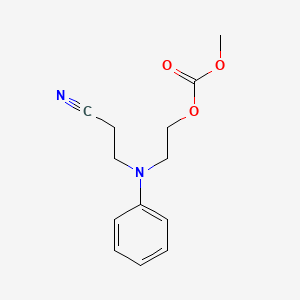
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

